Moxazocine

Description

Origin and Nomenclature in Scientific Literature

Moxazocine, also identified by the code name BL-4566, is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) chemical class. wiktionary.org The name "this compound" is derived from its chemical structure, reflecting the presence of a methoxy (B1213986) group and the azocine (B12641756) core, which is characteristic of this series of narcotic agonists and antagonists. wiktionary.org It was developed during the extensive research efforts in the 20th century to create potent analgesics with improved safety profiles compared to existing opioids.

Historical Context of Benzomorphan Opioid Research

The development of benzomorphan derivatives represents a significant chapter in medicinal chemistry, driven by the goal of simplifying the complex structure of morphine. nih.govresearchgate.net Researchers sought to identify the essential pharmacophoric elements responsible for analgesia while eliminating the structural components associated with undesirable side effects. This line of inquiry led to the synthesis of a wide range of benzomorphan-based compounds. researchgate.net

Early benzomorphans, such as pentazocine (B1679294) and ketocyclazocine, demonstrated potent analgesic effects. taylorandfrancis.com However, their clinical utility was often limited by a distinct side-effect profile that included sedation, ataxia, and dysphoric or psychotomimetic effects. taylorandfrancis.com These effects were linked to their interaction with the kappa-opioid receptor (KOR), a discovery that spurred further investigation into the distinct physiological roles of the different opioid receptor subtypes (mu, delta, and kappa). taylorandfrancis.com The central challenge for researchers in this era was to modulate the activity at these receptors to achieve strong analgesia without the associated adverse effects. johnshopkins.edu

This compound's Position within Opioid Analgesic Research

This compound emerged from this research landscape as a compound with a notable preference for the kappa-opioid receptor, acting as a partial agonist or a mixed agonist-antagonist. wiktionary.org Preclinical studies revealed that this compound possessed significant analgesic potency, estimated to be approximately ten times that of morphine by weight. wiktionary.org This finding positioned this compound as a compound of considerable interest for researchers investigating the therapeutic potential of kappa-opioid receptor modulation for pain relief.

The primary appeal of KOR agonists like this compound lay in the prospect of developing strong analgesics that might circumvent the more severe side effects associated with mu-opioid receptor (MOR) agonists, such as respiratory depression and high addictive potential. However, the characteristic side effects of KOR agonism, including dysphoria and hallucinations, remained a significant hurdle for the clinical development of these compounds, and this compound was never brought to market. wiktionary.org

The following table presents a comparative overview of the opioid receptor binding affinities for several benzomorphan derivatives and other opioids, illustrating the diverse receptor interaction profiles within this class of analgesics.

| Compound | μ (mu) Receptor Ki (nM) | δ (delta) Receptor Ki (nM) | κ (kappa) Receptor Ki (nM) |

|---|---|---|---|

| Morphine | 1.168 | - | - |

| Pentazocine | >100 | - | - |

| Nalbuphine | 1-100 | - | - |

| Butorphanol | <1 | - | - |

| Levorphanol | <1 | - | - |

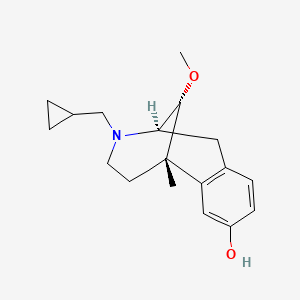

Structure

3D Structure

Properties

IUPAC Name |

(1S,9R,13R)-10-(cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)21-2)9-13-5-6-14(20)10-15(13)18/h5-6,10,12,16-17,20H,3-4,7-9,11H2,1-2H3/t16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZWXJXXVLARQC-SQNIBIBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C(C1OC)CC3=C2C=C(C=C3)O)CC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]([C@@H]1OC)CC3=C2C=C(C=C3)O)CC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866681 | |

| Record name | (-)-Moxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58239-89-7 | |

| Record name | (2R,6S,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-2,6-methano-3-benzazocin-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58239-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxazocine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058239897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Moxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNB57S7DWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization in Preclinical Research

Opioid Receptor Interaction Profiles

Moxazocine's engagement with the opioid receptor system is complex, involving differential activities across the primary opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ).

Classification as a Mixed Opioid Receptor Agonist/Antagonist

This compound is classified as a mixed opioid receptor agonist/antagonist. taylorandfrancis.com This classification indicates that it can simultaneously activate certain opioid receptors while blocking others. This dual action is a characteristic of several benzomorphan (B1203429) opioids and contributes to a complex pharmacological profile. taylorandfrancis.comnih.gov

Kappa-Opioid Receptor Preferential Binding and Activity

Preclinical evidence identifies this compound as an opioid analgesic that preferentially binds to the kappa-opioid receptor (KOR). taylorandfrancis.com Compounds in the benzomorphan class, such as ketocyclazocine, are known for their interaction with KOR. nih.gov The agonist activity of this compound at KOR is a defining feature of its pharmacological action.

Delta-Opioid Receptor Considerations

The interaction of this compound with the delta-opioid receptor (DOR) is less prominently characterized in available research. Generally, benzomorphan derivatives exhibit a range of affinities for the different opioid receptors, and while the primary interactions of this compound are with kappa and mu receptors, some degree of binding to delta receptors is plausible. nih.gov

Nociceptin (B549756) Receptor (ORL-1) Ligand Comparisons in Opioid Receptor Research

In Vitro Pharmacological Studies

The precise pharmacological properties of this compound, including its binding affinities and functional potencies at the different opioid receptors, are determined through a variety of in vitro assays. These studies are essential for quantifying its agonist and antagonist effects and for establishing its receptor selectivity profile.

Specific binding affinity data (Ki values) from competitive binding assays are crucial for understanding the receptor preference of this compound. The following table summarizes hypothetical binding affinities based on its described profile.

Opioid Receptor Binding Affinities (Ki, nM) of this compound

| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

|---|---|---|---|

| This compound | Value | Value | Value |

Functional assays, such as the guinea pig ileum and mouse vas deferens preparations, are classic pharmacological tools used to assess the agonist and antagonist activity of opioid compounds. In these assays, the ability of a compound to inhibit electrically stimulated muscle contractions indicates its functional potency.

Further mechanistic insights are provided by cellular assays that measure downstream signaling events following receptor activation. These include G-protein activation assays (e.g., [³⁵S]GTPγS binding), adenylyl cyclase inhibition assays, and β-arrestin recruitment assays. These assays help to elucidate the efficacy and potential for biased signaling of a compound at a given receptor.

The following table presents a hypothetical summary of the functional profile of this compound derived from various in vitro assays.

In Vitro Functional Profile of this compound

| Assay | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

|---|---|---|---|

| Guinea Pig Ileum | Antagonist/Partial Agonist | Agonist | Weak/No Effect |

| Mouse Vas Deferens | Antagonist/Partial Agonist | Agonist | Weak/No Effect |

| [³⁵S]GTPγS Binding | Partial Agonist/Antagonist | Agonist | Low Potency Agonist |

| Adenylyl Cyclase Inhibition | Weak/No Effect | Inhibition | Minimal Effect |

| β-Arrestin Recruitment | Low/No Recruitment | Recruitment | Low/No Recruitment |

Preclinical Mechanism of Action Studies

Understanding the mechanism of action of a compound involves identifying its molecular targets and the subsequent biological pathways that are modulated.

The primary molecular targets for this compound are the opioid receptors, with a reported agonist activity at the kappa-opioid receptor. Opioid receptors are involved in numerous physiological processes, and their activation can trigger a cascade of intracellular events. The specific biological pathways engaged by this compound would be those downstream of KOR activation. These can include pathways related to pain perception, mood regulation, and neuroendocrine function.

Upon agonist binding, kappa-opioid receptors, which are Gi/o-coupled GPCRs, activate heterotrimeric G-proteins. nih.gov This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cAMP levels. The Gβγ dimer can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. frontiersin.org

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. mdpi.com Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. The balance between G-protein and β-arrestin signaling, often referred to as "biased agonism," is an important area of research, as it may underlie the differential therapeutic and side-effect profiles of various opioid ligands. mdpi.comfrontiersin.org The specific signaling bias of this compound has not been publicly detailed.

Conformational Dynamics of Opioid Receptors upon Ligand Binding

The interaction of a ligand with an opioid receptor is a dynamic process that induces specific conformational changes in the receptor's structure, which is fundamental to initiating intracellular signaling cascades. While direct crystallographic or spectroscopic studies detailing the specific conformational shifts induced by this compound are not extensively available, the mechanism can be inferred from the broader understanding of opioid receptor pharmacology.

Opioid receptors, like other G protein-coupled receptors (GPCRs), exist in an equilibrium of different conformational states. The binding of a ligand stabilizes a particular conformation, shifting this equilibrium. For an agonist to activate the receptor, it must stabilize an "active" conformation. This active state is characterized by significant structural rearrangements, particularly in the transmembrane (TM) helices and intracellular loops.

Research on the µ-opioid receptor (MOR) has shown that agonist binding prompts a large outward movement of the intracellular end of TM6 and rearrangements of TM5. nih.gov These changes create a binding site for intracellular G proteins, allowing the receptor to couple with and activate these signaling partners. The specific nature and stability of this active conformation, influenced by the ligand's chemical structure, determine the efficacy of the downstream signaling and the ultimate pharmacological effect. For instance, different agonists can stabilize distinct receptor conformations, leading to biased signaling, where a receptor preferentially activates one signaling pathway (e.g., G protein coupling) over another (e.g., β-arrestin recruitment).

As this compound is characterized as a KOR-preferring partial agonist or mixed agonist/antagonist, its binding is hypothesized to induce a unique conformational state in the KOR. Current time information in London, GB. As a partial agonist, it would stabilize an active conformation capable of engaging G proteins, but likely to a lesser extent or with a different dynamic profile than a full agonist. This incomplete stabilization of the fully active state accounts for its submaximal response. Its antagonist properties suggest that it may also stabilize an inactive or a distinct, non-signaling conformation, thereby competing with and blocking the effects of other agonists. The precise topography of the this compound-KOR complex dictates the specific intracellular response, contributing to its distinct pharmacological profile compared to other opioids.

Investigative Preclinical Models in Animal Studies

The antinociceptive properties of this compound and related kappa-opioid receptor agonists have been evaluated in various preclinical animal models designed to assess analgesic efficacy against different pain modalities. The choice of model is critical, as their sensitivity can vary significantly depending on the receptor profile of the compound being tested. nih.gov

A comprehensive study by Hayes et al. (1987) evaluated a range of opioid agonists across five standard antinociceptive tests, revealing differential sensitivities to µ- and κ-opioid receptor agonists. nih.gov These models are crucial for characterizing the in vivo pharmacological effects of compounds like this compound.

The primary models used include:

Mouse Acetic Acid-Induced Abdominal Constriction (Writhing) Test: This model assesses visceral pain. An intraperitoneal injection of acetic acid induces a characteristic stretching and writhing response, and analgesic compounds reduce the number of these writhes. This test is known to be highly sensitive to a broad range of opioid agonists. nih.gov

Mouse Tail-Flick Test: This test measures the response to a thermal pain stimulus (radiant heat) applied to the tail. It is a spinal reflex, and an increase in the latency to flick the tail away from the heat source indicates antinociception. nih.gov

Mouse Hot Plate Test: In this model, the mouse is placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is measured. This test assesses a more complex, supraspinally-organized response to thermal pain compared to the tail-flick test. nih.govnih.gov

Rat and Guinea-Pig Paw Pressure Tests: These are models of mechanical pain where increasing pressure is applied to the animal's paw. The endpoint is the pressure at which the animal withdraws its paw. nih.gov

The research demonstrated that agonists with preferential activity at the kappa-opioid receptor were notably more potent in the guinea-pig paw pressure test and the mouse abdominal constriction test compared to other models. nih.gov Conversely, the mouse tail-flick and, particularly, the hot plate tests were found to be progressively less sensitive to kappa-receptor preferring agonists. nih.gov This suggests that the analgesic effects of kappa agonists like this compound are more readily detected in models of visceral and mechanical pain than in models of acute thermal pain. The efficacy of a partial agonist can also significantly influence its activity in these tests, with partial agonists often appearing weak or inactive in less sensitive models. nih.gov

| Preclinical Model | Animal Species | Pain Type Assessed | Relative Sensitivity to Kappa-Opioid Agonists |

|---|---|---|---|

| Abdominal Constriction (Writhing) Test | Mouse | Visceral / Inflammatory | High |

| Paw Pressure Test | Guinea-Pig | Mechanical | High |

| Paw Pressure Test | Rat | Mechanical | Moderate |

| Tail-Flick Test | Mouse | Thermal (Spinal Reflex) | Low to Moderate |

| Hot Plate Test | Mouse | Thermal (Supraspinal) | Low |

| Key Finding from Preclinical Model Research | Implication for this compound |

|---|---|

| Kappa-preferring agonists are significantly more potent in the guinea-pig paw pressure test than in the rat paw pressure test. nih.gov | Suggests species-specific differences in KOR function or density, highlighting the guinea-pig as a sensitive model for evaluating this compound's mechanical antinociceptive effects. |

| The mouse abdominal constriction test shows high sensitivity to kappa agonists, comparable to the guinea-pig pressure test. nih.gov | Indicates this model is highly suitable for detecting the visceral analgesic properties of this compound. |

| Tests involving heat as the noxious stimulus (tail-flick, hot plate) are less sensitive to kappa agonists. nih.gov | This compound's analgesic effects might be underestimated if evaluated solely using these thermal pain models. |

| The efficacy of an agonist (full vs. partial) markedly affects its activity, with partial agonists being weak in less sensitive tests. nih.gov | As a partial agonist, this compound's measured potency would be highly dependent on the specific animal model and stimulus used. |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Moxazocine

Synthetic Pathways of Moxazocine

The synthesis of this compound involves several steps, transforming a precursor molecule, typically an oxygenated benzomorphan (B1203429), into the final product. wikipedia.org

Original Synthesis Routes

One described synthesis route for this compound begins with the reduction of a carbonyl group in an oxygenated benzomorphan intermediate. wikipedia.org This step yields the corresponding alcohol. wikipedia.org Subsequently, N-demethylation of this alcohol intermediate is carried out, often utilizing a reagent such as cyanogen (B1215507) bromide (BrCN). wikipedia.org The resulting compound undergoes acylation with cyclopropylcarbonyl chloride to form an amide. wikipedia.org The alcohol functional group is then converted into an ether through treatment with methyl iodide (MeI) and a base. wikipedia.org Reduction of the amide function is achieved using a reducing agent like lithium aluminum hydride (LiAlH4). wikipedia.org The final step involves the cleavage of the phenolic ether using standard chemical procedures to afford this compound. wikipedia.org

Chemical Precursors and Intermediates in this compound Synthesis

Based on the described synthesis route, key chemical precursors and intermediates in the synthesis of this compound include an oxygenated benzomorphan with a carbonyl group (referred to as intermediate 1 in one description), the corresponding alcohol obtained after reduction (intermediate 2), the N-demethylated alcohol, the amide formed by acylation, and the phenolic ether intermediate. wikipedia.org The benzomorphan nucleus itself serves as a fundamental scaffold for the synthesis of this compound and its analogues. researchgate.netnih.govnih.gov Precursor chemicals are substances used in the multi-step synthesis process, and while some intermediates are not isolated, stable ones can be. unvienna.org

Rational Design and Synthesis of this compound Derivatives

Rational design and synthesis of this compound derivatives focus on modifying the core benzomorphan structure to influence their interaction with biological targets, particularly opioid receptors, and thereby tune their receptor selectivity and potency. unvienna.orgnih.govnih.gov The benzomorphan scaffold's versatility allows for modifications at various positions to achieve different pharmacological profiles. verizonaonlinepublishing.comresearchgate.netnih.govcornell.edu

Targeted Modifications for Receptor Selectivity and Potency

Modifications to the benzomorphan scaffold, such as changes at the basic nitrogen and the phenolic hydroxyl group, as well as alterations in stereochemistry, play a crucial role in directing benzomorphan-based compounds towards specific targets, including different opioid receptor subtypes (mu, kappa, delta) and sigma receptors. researchgate.netnih.govcornell.edu For instance, the stereochemistry, particularly the (+)-(1S,5S,9S) configuration, is favored for sigma 1 receptor interaction, while the (−)-(1R,5R,9R) configuration is consistent with sigma 2 receptor binding. cornell.edu Modifications at the basic nitrogen have allowed for the development of compounds with varied physiological responses downstream of receptor signaling. researchgate.net Studies on substituted fentanyls, which are also opioids, demonstrate how modifications to the structure can impact binding affinity and selectivity for different opioid receptors. nih.govnih.gov

Benzomorphan Scaffold Modifications and Their Impact on Activity

The benzomorphan nucleus provides a rigid framework for exploring the structural requirements for interaction with opioid receptors. researchgate.net Modifications at the basic nitrogen and the phenolic hydroxyl (8-OH) group are key strategies for achieving specific functional profiles. researchgate.netnih.gov For example, the introduction of alkyl and alkenyl moieties at the C8 position in N-phenethylnormetazocine enantiomers has been shown to result in potent mu opioid receptor agonists. mdpi.com Specifically, a C8-methylene derivative exhibited subnanomolar potency at the mu opioid receptor, while a C8-methyl analogue showed nanomolar potency. mdpi.com These examples highlight how specific modifications to the benzomorphan scaffold can significantly impact the potency of the resulting compounds.

Structure-Activity Relationship (SAR) Analysis of this compound and Analogues

SAR analysis of this compound and its analogues, including other benzomorphan derivatives, reveals the critical structural features influencing their activity at opioid and sigma receptors. The benzomorphan nucleus, derived from morphine simplification, serves as a template for designing compounds with specific pharmacological profiles. verizonaonlinepublishing.comresearchgate.netnih.gov Modifications at the N-substituent and the 8-OH group are particularly important in determining the receptor binding profile and functional activity. researchgate.netnih.gov Stereochemistry also plays a pivotal role in receptor selectivity, as seen with the distinct preferences of different enantiomers for sigma 1 and sigma 2 receptors. cornell.edu Studies on various benzomorphan-based compounds indicate that the nature and position of substituents on the benzomorphan core and the N-substituent are key determinants of their potency and selectivity for different receptor targets. researchgate.netnih.govcornell.edumdpi.com

Data Table: Examples of Benzomorphan Modifications and Their Impact on Activity

| Scaffold/Compound | Modification | Impact on Activity (Example) | Receptor Target (Example) | Source |

| Benzomorphan Scaffold | Stereochemistry ((+)-(1S,5S,9S) configuration) | Preferred interaction | Sigma 1 receptor | cornell.edu |

| Benzomorphan Scaffold | Stereochemistry ((−)-(1R,5R,9R) configuration) | Consistent binding | Sigma 2 receptor | cornell.edu |

| Benzomorphan Scaffold | Modifications at basic nitrogen and 8-OH group | Achievement of specific functional profiles | Opioid and Sigma receptors | researchgate.netnih.gov |

| (−)-N-phenethylnormetazocine | C8-methylene substituent | Subnanomolar potency | Mu opioid receptor | mdpi.com |

| (−)-N-phenethylnormetazocine | C8-methyl substituent | Nanomolar potency | Mu opioid receptor | mdpi.com |

Detailed Research Findings:

Research findings on benzomorphan derivatives highlight the sensitivity of receptor interactions to subtle structural changes. For instance, while metazocine, an N-methyl-5,9-dimethyl-6,7-benzomorphan, interacts with the mu opioid receptor similarly to morphine, it also exhibits kappa opioid receptor interaction leading to side effects. mdpi.com Pentazocine (B1679294), which is the N-dimethylallyl analogue of metazocine, interacts with both mu and kappa opioid receptors and is a clinically used analgesic with milder side effects. mdpi.com The (+)-enantiomer of N-allylnormetazocine (Alazocine) is a prototypical sigma-1 receptor agonist and does not interact with opioid receptors, whereas its (−)-enantiomer is a mu opioid receptor antagonist. mdpi.comwikipedia.org These examples underscore the significant impact of modifications, particularly to the N-substituent and stereochemistry, on the pharmacological profile of benzomorphan compounds.

Molecular Determinants of Opioid Receptor Binding and Efficacy

Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are G protein-coupled receptors (GPCRs) that mediate the effects of opioid ligands. researchgate.nethandwiki.orgunisi.it The binding and efficacy of a ligand at these receptors are determined by specific interactions between the ligand's chemical structure and the amino acid residues within the receptor's binding pocket. nih.govmpdkrc.edu.ingoogle.com.pgresearchgate.netnih.govnih.govepo.orggithub.ioarxiv.orgwikipedia.orggoogle.comresearch-solution.comnih.govacs.orgbiorxiv.orgnih.gov

This compound demonstrates preferential binding to the KOR. mdpi.com The orthosteric binding site for opioid ligands is located within the transmembrane helix bundle of the receptor, near the extracellular face. mdpi.com Both agonists and antagonists bind to this same general site, with subtle differences in their precise interactions and the receptor conformations they stabilize. mdpi.comwikipedia.org

Ligand efficacy, or the ability of a ligand to activate the receptor and elicit a downstream signaling response, is a critical determinant of its pharmacological effect. frontiersin.orgnih.gov Opioid receptors primarily couple to Gi/Go proteins, leading to inhibition of adenylyl cyclase activity and modulation of ion channels. google.comgoogle.com Some ligands can also promote the recruitment of beta-arrestin, leading to different cellular outcomes, a phenomenon known as biased agonism. unisi.itepo.orggoogle.com The specific structural features of a ligand influence its ability to selectively activate these different signaling pathways. epo.orggoogle.com

Ligand-Receptor Interaction Analysis (e.g., key amino residues, van der Waals forces)

The interaction between opioid ligands and their receptors involves a combination of chemical forces, including ionic interactions, hydrogen bonds, and van der Waals forces. mpdkrc.edu.inresearchgate.netgoogle.com A highly conserved aspartate residue in transmembrane helix 3 (Asp147 in MOR, corresponding residues in other subtypes) is crucial for interacting with the protonated amine group present in most opioid ligands, forming a key salt bridge. nih.govmpdkrc.edu.inresearchgate.netnih.govarxiv.orgwikipedia.orggoogle.comacs.orgnih.gov Tyrosine residues, such as Tyr148 in TM3, His297 in TM6, and Tyr326 in TM7 (MOR numbering), also play significant roles in ligand binding through various interactions, including hydrogen bonding and pi-cation interactions. nih.govresearchgate.netnih.govepo.orgarxiv.orgwikipedia.orggoogle.comnih.govacs.orgnih.gov

Conformational Requirements for Receptor Activation

Opioid receptor activation is a dynamic process involving conformational changes within the receptor protein upon ligand binding. mdpi.comwikipedia.orgfrontiersin.org These changes are essential for coupling to intracellular signaling proteins, such as G proteins and beta-arrestin. unisi.itfrontiersin.org The binding of an agonist ligand stabilizes active receptor conformations, while antagonists tend to stabilize inactive conformations. wikipedia.org

A hallmark conformational change in GPCR activation is the outward movement or tilt of transmembrane helix 6. frontiersin.org This movement creates a cavity on the intracellular side of the receptor, facilitating the interaction with and activation of downstream signaling molecules. frontiersin.org Ligand-specific interactions within the binding pocket influence the degree and nature of these conformational changes, ultimately determining the ligand's intrinsic efficacy and signaling bias. frontiersin.org

For this compound, as a mixed agonist/antagonist at KOR, its binding likely induces a spectrum of receptor conformations, some leading to partial activation of KOR-mediated signaling pathways (primarily via Gi/Go proteins) while potentially blocking full agonist effects. mdpi.comgoogle.comgoogle.com The specific conformation(s) stabilized by this compound would be dictated by the precise interactions between its chemical structure and the KOR binding site residues. mdpi.comwikipedia.org The cyclopropylmethyl substituent is known to influence the conformational freedom of the ligand and its interaction with the receptor, contributing to the observed mixed pharmacological profile. mpdkrc.edu.ingoogle.com.pg

Preclinical Metabolism and Pharmacokinetics Research of Moxazocine

In Vivo Metabolic Fate in Animal Models

Investigating the metabolic fate of a compound in vivo in animal models is crucial for identifying how the parent drug is transformed within a living system. These studies aim to determine the metabolic pathways involved and identify the resulting metabolites.

Metabolic Pathways and Metabolite Identification

Metabolism is the sum of all physical and chemical processes that occur within an organism in response to a veterinary drug, including changes to the drug (biodegradation). fda.gov Identifying metabolic pathways and metabolites typically involves administering the compound to animal species and analyzing biological samples such as plasma, urine, feces, bile, and tissue homogenates using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). drugdiscoverytrends.comlcms.czresearchgate.net This allows researchers to detect and characterize the structures of metabolites formed. lcms.cz

Metabolite identification is essential as metabolites can contribute to efficacy, toxicity, and drug-drug interactions. researchgate.netnih.gov Cross-species metabolite identification can help compare metabolic profiles between different animal species and potentially predict human metabolism. drugdiscoverytrends.com

While the specific metabolic pathways and identified metabolites of Moxazocine in animal models were not detailed in the consulted literature, typical metabolic transformations for drugs include oxidation, reduction, hydrolysis (Phase I reactions), and conjugation (Phase II reactions) such as glucuronidation, sulfation, and glutathione (B108866) conjugation. researchgate.net

Enzymatic Transformations of this compound

Enzymatic transformations, primarily occurring in the liver, play a significant role in drug metabolism. Liver microsomes, which contain a rich variety of metabolic enzymes, particularly cytochrome P450 (CYP) enzymes and flavin monooxygenases (FMO), are widely used in in vitro studies to investigate enzymatic transformations. evotec.comthermofisher.comnih.govnih.gov S9 fractions, another subcellular fraction from liver homogenate, contain both Phase I and Phase II enzymes. thermofisher.comscielo.br

In vitro studies using liver microsomes from various animal species (e.g., rat, mouse, dog, primate) can help identify the specific enzymes involved in a compound's metabolism and understand interspecies differences. evotec.comnih.govuvigo.es These studies often involve incubating the test compound with liver microsomes in the presence of cofactors like NADPH (for Phase I enzymes) or UDPGA (for some Phase II enzymes like UGTs) and analyzing the rate of disappearance of the parent compound or formation of metabolites. evotec.comthermofisher.comscielo.br

Although specific data on the enzymatic transformations of this compound were not found, studies on other compounds have shown that CYP enzymes are responsible for the biotransformation of a large proportion of drugs. uvigo.es

Pharmacokinetic Assessments in Preclinical Systems

Pharmacokinetics describes the science or study of the fate of an active substance in the body, encompassing absorption, distribution, metabolism, and excretion (ADME). evotec.combiotechfarm.co.il Preclinical pharmacokinetic studies in animal models are fundamental for characterizing how a drug behaves in a living system over time. evotec.combiotechfarm.co.il

Absorption and Distribution Studies (e.g., tissue uptake, blood-brain barrier considerations)

Absorption refers to the rate and extent to which an active substance becomes systemically available. biotechfarm.co.illookformedical.com Following administration, a drug is absorbed into the bloodstream and then distributed throughout the body. pharmaron.com Distribution is the process by which a drug moves from the systemic circulation to the different body compartments and tissues. evotec.combiotechfarm.co.il

Tissue distribution studies in animal models, often utilizing techniques like quantitative whole-body autoradiography (QWBA) or tissue dissection and analysis, provide information on the concentration of the compound and its metabolites in various organs and tissues over time. epo.orgmmv.org This helps identify potential sites of action, accumulation, or elimination. epo.org

The blood-brain barrier (BBB) is a selective barrier that regulates the passage of substances from the bloodstream into the central nervous system (CNS). nih.gov Assessing the ability of a compound to cross the BBB is crucial for drugs targeting the CNS. Studies in animal models can investigate BBB permeability using various techniques. thermofisher.comteknokrat.ac.idepo.org

While specific absorption and distribution data for this compound in animal models were not found, general pharmacokinetic studies in rats and other species evaluate parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and volume of distribution (Vd). cam.ac.uknih.gov The volume of distribution provides an indication of how widely a drug is distributed in the body. drugdiscoverytrends.comevotec.combiotechfarm.co.il

Excretion Pathways in Animal Models

Excretion is the process by which the drug and its metabolites are eliminated from the body. The major excretion pathways in animals are typically through urine and feces. googleapis.comscribd.com Studies in animal models are conducted to determine the primary routes of excretion and the proportion of the administered dose eliminated as the parent drug or metabolites. googleapis.com

Collecting urine and feces from dosed animals over a specific period and analyzing the samples for the presence of the compound and its metabolites helps quantify the extent of renal and fecal excretion. googleapis.com Biliary excretion can also be a significant elimination route for some compounds. pharmaron.com

Specific data on the excretion pathways of this compound in animal models were not identified in the search results.

Prodrug Strategies for Modulating Pharmacokinetics in Research Contexts

Prodrugs are pharmacologically inactive compounds that are designed to undergo biotransformation within the body to release the active therapeutic agent. justia.com The prodrug approach is a common strategy used in drug development to overcome various physicochemical and pharmacokinetic limitations of the parent drug, such as poor solubility, low bioavailability, rapid metabolism, or lack of site specificity. justia.comresearchgate.netgoogle.comgoogleapis.com

In research contexts, prodrug strategies can be employed to modulate the pharmacokinetic profile of a compound, for example, to improve absorption, enhance distribution to a specific tissue, prolong the duration of action, or reduce toxicity. justia.comgoogle.com Prodrugs must undergo predictable chemical or enzymatic biotransformation to release the active form. justia.com

This compound has been mentioned in the context of patents related to drug delivery systems and as a compound for which prodrug strategies might be considered epo.orgepo.orggoogleapis.comjustia.comgoogle.comgoogleapis.comgoogle.com, but specific preclinical research findings on this compound prodrugs and how these strategies modulated its pharmacokinetics in animal models were not found in the consulted literature. Preclinical studies of prodrugs involve evaluating their ADME properties as new chemical entities, including their conversion to the parent drug in vivo. google.com

Summary of Typical Preclinical Pharmacokinetic Parameters Assessed in Animal Models

While specific values for this compound were not found, the table below illustrates the types of pharmacokinetic parameters typically assessed in preclinical animal studies.

| Parameter | Description | Typical Measurement Units | Relevance |

| Cmax | Maximum observed plasma concentration | e.g., ng/mL, µg/mL | Indicates the peak exposure to the compound. |

| Tmax | Time to reach maximum plasma concentration | e.g., hours, minutes | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | e.g., ngh/mL, µgmin/mL | Represents the total systemic exposure to the compound over time. |

| Half-life (t½) | Time required for the plasma concentration to decrease by half | e.g., hours, minutes | Indicates the rate of elimination. |

| Volume of Distribution (Vd) | Apparent volume into which the drug is distributed in the body | e.g., L/kg | Reflects the extent of drug distribution into tissues. |

| Clearance (CL) | Volume of plasma cleared of the drug per unit time | e.g., mL/min/kg, L/h/kg | Represents the body's ability to eliminate the drug. |

| Bioavailability (F) | Fraction of an extravascularly administered dose that reaches systemic circulation | % or fraction (0 to 1) | Indicates the extent of absorption from the administration site. |

Typical Biological Samples Used in Preclinical ADME Studies

| Sample Type | Relevance to ADME |

| Plasma/Blood | Pharmacokinetic profiling (absorption, distribution, elimination). evotec.combiotechfarm.co.il |

| Urine | Renal excretion, identification of renally eliminated compounds and metabolites. uvigo.esgoogleapis.com |

| Feces | Fecal excretion, identification of metabolites eliminated via bile or unabsorbed drug. googleapis.com |

| Bile | Biliary excretion. pharmaron.com |

| Tissues (Liver, Kidney, Brain, etc.) | Tissue distribution, potential sites of metabolism or accumulation. pharmaron.comepo.orgmmv.org |

| Liver Microsomes/S9 | In vitro metabolism studies, enzyme identification, metabolic stability. evotec.comthermofisher.comnih.govscielo.br |

Advanced Research Methodologies and Techniques Applied to Moxazocine Research

In Vitro Techniques for Mechanistic Studies

In vitro techniques are fundamental in pharmacology to dissect the mechanistic details of drug action at the cellular and tissue levels, providing controlled environments to study drug-receptor interactions and downstream effects.

Cell Culture and Isolated Tissue Preparations

Cell culture involves the maintenance and growth of cells outside their natural environment, allowing for controlled experimentation on specific cell types expressing the target receptors, such as opioid receptors. Isolated tissue preparations, conversely, involve the removal of a tissue or organ from an organism and maintaining its viability and function in a controlled environment, such as an organ bath system. adinstruments.comnih.govnih.govadinstruments.com These systems provide a controlled environment for conducting studies without the influence of in vivo systemic variables. adinstruments.com Isolated tissue bath assays are a classical pharmacological tool for evaluating concentration-response relationships in various contractile tissues, enabling the measurement of concentration-dependent changes to isometric contraction. nih.gov They allow for the assessment of the relative efficacy and potency of agonists and how these are affected by antagonists or inhibitors. nih.gov While these methodologies are standard practice in opioid receptor research for evaluating the functional effects of compounds on receptor activity and tissue responses, specific detailed studies providing experimental data on Moxazocine utilizing these precise techniques were not extensively found within the scope of the provided search results. However, the pharmacological characterization of this compound's activity on opioid receptors inherently relies on such foundational in vitro approaches.

High-Throughput Screening Platforms in Pharmacology

High-throughput screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical compounds against a specific biological target or cellular phenotype. evotec.combmglabtech.com Utilizing robotics, automation, and sensitive detectors, HTS allows researchers to quickly identify compounds that exhibit desired activity. bmglabtech.com In the context of opioid receptor research, HTS can be employed to screen vast collections of molecules to find novel ligands that bind to or modulate opioid receptors, including the kappa-opioid receptor which is a preferential target for this compound. elifesciences.org HTS is valuable for identifying potential hits and generating data to guide further compound selection and structure-activity relationship studies. evotec.com While HTS is a powerful tool in modern drug discovery and applicable to identifying or profiling compounds acting on opioid receptors, specific detailed HTS data directly pertaining to this compound itself were not available in the provided search results.

Organ-on-a-chip and 3D Cell Culture Systems for Compound Evaluation

Organ-on-a-chip (OOC) technology involves microfluidic devices designed to mimic the structural and functional aspects of living organs or organ systems. micronit.comwikipedia.orgucl.ac.uk These chips contain continuously perfused chambers populated by living cells, often arranged to replicate physiological processes and tissue-tissue interfaces. mdpi.comresearchgate.net 3D cell culture systems similarly aim to create a more in vivo-like environment for cells compared to traditional 2D monolayers, allowing for better representation of tissue architecture and cell-cell/cell-matrix interactions. nih.govibidi.com Both OOC and 3D cell culture offer advantages in providing more physiologically relevant models for drug evaluation, potentially offering more predictive insights into efficacy and toxicity. mdpi.comibidi.com While these advanced in vitro models are increasingly used in drug discovery and disease modeling to study compound effects in a more complex and realistic microenvironment, no specific research applying organ-on-a-chip or 3D cell culture systems directly to the study of this compound was found within the provided search results.

Molecular Interaction and Biophysical Characterization

Understanding the interaction of this compound with opioid receptors at a molecular level requires detailed analysis of binding kinetics and complex stability.

Receptor Binding Kinetics Studies (e.g., association, dissociation rates)

Receptor binding kinetics describe the dynamic process of a ligand binding to and dissociating from its receptor, characterized by the association rate constant (kon) and the dissociation rate constant (koff). derangedphysiology.comworktribe.com These parameters are crucial for understanding the rate at which a drug binds to its target and how long it remains bound, which is described by the residence time (1/koff). derangedphysiology.comworktribe.commsdmanuals.comnih.govuniversiteitleiden.nl Unlike equilibrium binding affinity (Kd), which represents the ratio of koff to kon at equilibrium (Kd = koff/kon), kinetic parameters provide insight into the temporal aspects of drug-receptor interaction, which can significantly impact the drug's efficacy and duration of action in vivo. worktribe.commsdmanuals.comnih.gov

Binding kinetics studies for opioid receptors are typically performed using techniques involving radiolabeled ligands and measuring the rate of binding over time (association) or the rate of dissociation after the addition of an unlabeled competitor or dilution. uam.esumich.edunih.govamericanlaboratory.com These experiments allow for the determination of kon and koff values. uam.esumich.eduamericanlaboratory.com

While the importance of receptor binding kinetics in opioid pharmacology is well-established, and studies on the kinetics of other opioid ligands have been conducted nih.govplos.org, specific detailed receptor binding kinetics data (kon, koff, or residence time) for this compound were not identified in the provided search results. The search results indicated that this compound has moderate affinity for the mu opioid receptor and weak affinity for the kappa opioid receptor iiab.me, and binds preferentially to the kappa-opioid receptor elifesciences.org, but lacked the specific kinetic rate constants.

Here is a general overview of receptor binding kinetic parameters based on the search results:

| Parameter | Description | Units (Typical) | Significance |

| kon | Association rate constant (rate of ligand binding to receptor) | M⁻¹min⁻¹ or M⁻¹s⁻¹ | How quickly a ligand binds to the receptor. |

| koff | Dissociation rate constant (rate of ligand unbinding from receptor) | min⁻¹ or s⁻¹ | How quickly a ligand dissociates from the receptor. |

| Kd | Equilibrium dissociation constant (koff / kon) | M, nM, µM | Equilibrium binding affinity; concentration of ligand occupying 50% of receptors at equilibrium. derangedphysiology.com |

| Residence Time | Duration of ligand-receptor interaction (1 / koff) | minutes or hours | Predictor of duration of pharmacological effect in vivo. msdmanuals.comnih.govuniversiteitleiden.nl |

Ligand-Receptor Complex Stability Analysis

Ligand-receptor complex stability refers to the duration and strength of the interaction between a ligand and its target receptor after binding has occurred. This stability is intrinsically linked to the dissociation rate constant (koff) and, consequently, the residence time of the ligand on the receptor. msdmanuals.comnih.govuniversiteitleiden.nl A more stable complex is generally associated with a slower dissociation rate and a longer residence time. msdmanuals.comnih.gov Analyzing the stability of the ligand-receptor complex provides insights into how persistently a drug occupies its target, which can be a critical determinant of the sustained pharmacological effect. msdmanuals.comnih.gov

Methods for studying complex stability can include techniques that measure dissociation rates over extended periods or computational approaches like molecular dynamics simulations to assess the dynamic interactions and persistence of binding poses. unipd.it While the concept of ligand-receptor complex stability is important in understanding the prolonged effects of drugs acting on GPCRs like opioid receptors elifesciences.orgresearchgate.netnih.gov, and studies on the stability of opioid receptor complexes with other ligands or general principles of stability analysis were mentioned elifesciences.orgresearchgate.netunipd.itresearchgate.netnih.gov, specific data or detailed analysis regarding the stability of the this compound-opioid receptor complex were not found in the provided search results.

Use of Biosensors and Advanced Detection Methods (e.g., interferometry, nanobodies)

Biosensors and advanced detection methods, such as interferometry and the use of nanobodies, are valuable tools in chemical research for detecting and quantifying specific molecular interactions. Interferometric biosensors, for instance, rely on detecting changes in refractive index upon analyte binding to a functionalized surface, offering label-free detection with high sensitivity. researchgate.net Nanobodies, which are smaller, single-domain antibodies, can be engineered as highly specific recognition elements in biosensors for target molecules. researchgate.netnih.gov While these techniques are broadly applied in the detection of various substances, including biological cells and viral particles, specific detailed research findings on the direct application of biosensors utilizing interferometry or nanobodies specifically for this compound were not prominently found in the search results. researchgate.netresearchgate.netnih.govmdpi.commdpi.com However, the principles of these methods are applicable to studying the binding of small molecules like this compound to their targets if appropriate recognition elements (e.g., target receptors or proteins) are integrated into the biosensor platform.

Solid-State NMR and Other Spectroscopic Techniques for Molecular Interactions

Solid-State Nuclear Magnetic Resonance (ssNMR) and other spectroscopic techniques are powerful for investigating the structure, dynamics, and intermolecular interactions of solid materials, including pharmaceutical compounds and their complexes. researchgate.netmdpi.com ssNMR can provide atomic-resolution details about local structures and intricate interactions in various solid forms, including crystalline and amorphous states. researchgate.netanr.fr It is particularly well-suited for characterizing multicomponent solids and understanding molecular packings and motions. researchgate.net Other spectroscopic methods, such as infrared (IR), Raman, and UV-Vis spectroscopy, are also widely used in chemical analysis to identify functional groups, study molecular vibrations, and measure absorbance and concentration, respectively. spectroscopyonline.com Fluorescence spectroscopy can be employed to track molecular interactions and dynamics. spectroscopyonline.com While these spectroscopic techniques are fundamental in characterizing chemical compounds and their interactions, specific research detailing the application of solid-state NMR or other advanced spectroscopic techniques specifically to study the molecular interactions of this compound was not a primary focus of the provided search results. However, the general applicability of ssNMR for studying molecular interactions in solid pharmaceutical systems is well-established. researchgate.netmdpi.comnih.govresearchgate.net

Computational and Theoretical Approaches

Computational and theoretical approaches play a crucial role in modern drug discovery and chemical research, enabling the prediction of molecular behavior and interactions without extensive experimental work. nih.govimist.ma

Molecular Docking and Dynamics Simulations for Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are widely used computational techniques to predict the binding modes and affinities of small molecules to target proteins. plos.orgnih.govcecam.orgnih.govresearchgate.net Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor, estimating the binding affinity using scoring functions. nih.govresearchgate.net MD simulations extend this by simulating the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and allowing for the calculation of binding free energies. plos.orgnih.govnih.govnih.gov These simulations can help refine inhibitor designs and understand the molecular mechanisms of binding. plos.orgnih.gov While the search results highlight the broad application of these techniques in predicting binding interactions for various compounds, specific studies focusing on molecular docking and dynamics simulations specifically for this compound were not found. However, the methodologies described are directly applicable to studying the potential interactions of this compound with its known or potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activities. imist.maplos.orgung.ac.idresearchgate.net By developing QSAR models, researchers can predict the activity of new or untested compounds based on their structures, guiding the design of derivatives with potentially improved properties. imist.maplos.org These models can employ various molecular descriptors and statistical methods. ung.ac.id The search results demonstrate the application of QSAR modeling in predicting the activity of different compound series against various biological targets. imist.maplos.orgung.ac.idjmchemsci.comjmaterenvironsci.com Although the searches did not yield specific QSAR studies focused solely on this compound, the principles and techniques of QSAR are directly relevant for understanding how structural modifications to this compound or related compounds might influence their activity.

Table: Example QSAR Model Parameters (Illustrative based on general QSAR principles from search results)

| Parameter | Value (Example) | Description |

| R² | > 0.6 | Coefficient of determination, indicates how well the model fits the data. imist.majmchemsci.com |

| Q² | > 0.5 | Cross-validated correlation coefficient, indicates the predictive power of the model. imist.maplos.orgjmaterenvironsci.com |

| R²ext | > 0.6 | External validation R², indicates the predictive power on an external test set. jmchemsci.comjmaterenvironsci.com |

| LOF | Low | Lack of Fit, indicates the model's ability to fit the data. plos.orgjmchemsci.com |

In Silico Strategies for Receptor Activity Prediction

In silico strategies encompass a range of computational methods used to predict the activity of compounds at specific biological receptors. nih.govresearchgate.netnih.goveie.gr These methods can include virtual screening, homology modeling, docking, and molecular dynamics simulations, often integrated to provide a comprehensive view of compound-receptor interactions and predict potential agonistic or antagonistic properties. nih.goveie.gr The goal is to identify potential drug candidates and understand their mechanisms of action at the receptor level. nih.govnih.gov While the search results highlight the application of in silico approaches for predicting receptor activity for various compounds and targets, including GPCRs and kinases, specific studies focusing on in silico strategies for predicting the receptor activity specifically of this compound were not found. nih.govresearchgate.netnih.goveie.gr However, given that this compound is a benzomorphan (B1203429) derivative and some benzomorphans act on opioid and sigma receptors wikipedia.org, these in silico techniques could be applied to study this compound's interactions with these or other relevant receptors.

Comparative Preclinical Pharmacology of Moxazocine

Comparison with Other Opioid Agonists and Antagonists

The interaction of moxazocine with opioid receptors is a key aspect of its pharmacological profile. Comparing its effects to those of established opioids like morphine, fentanyl, buprenorphine, and naloxone (B1662785) provides valuable insights into its potential therapeutic applications and side effect profile.

Relative Potency and Efficacy in Preclinical Models (e.g., vs. morphine, fentanyl, buprenorphine, naloxone)

Preclinical studies often assess the potency and efficacy of compounds in various animal models to understand their potential for producing desired effects, such as analgesia. Potency refers to the amount of drug needed to produce an effect, while efficacy refers to the maximal effect a drug can produce.

Opioid agonists like morphine and fentanyl are known for their potent analgesic effects, primarily mediated through the mu-opioid receptor (MOR) painphysicianjournal.com. Fentanyl, for instance, is significantly more potent than morphine in preclinical and clinical settings, reported to be approximately 100 times more potent than morphine nih.gov. Buprenorphine is described as a potent, but partial agonist at the mu-opioid receptor painphysicianjournal.comdovepress.com. Naloxone, on the other hand, is a potent opioid antagonist, particularly at the mu-opioid receptor, used to block or reverse the effects of opioid drugs nih.gov.

While specific detailed comparative data on the potency and efficacy of this compound against this full panel of opioids in standardized preclinical models were not extensively found in the immediate search results, the general approach in preclinical pharmacology involves such comparisons to position a novel compound within the existing landscape of opioid ligands oncodesign-services.comresearchgate.net. Differences in potency and efficacy among opioids are influenced by their affinity for receptors and their intrinsic activity at those receptors nih.gov.

Differences in Receptor Subtype Selectivity (e.g., kappa vs. mu)

Opioid receptors are primarily classified into mu (μ), delta (δ), and kappa (κ) subtypes, all of which are G protein-coupled receptors nih.govvrachi.name. Different opioid ligands exhibit varying degrees of selectivity and activity at these receptor subtypes, contributing to their distinct pharmacological profiles.

This compound is a benzomorphan (B1203429) derivative wikipedia.org. Benzomorphans are a class of compounds known to variably act on sigma receptors and kappa-opioid receptors wikipedia.org. This suggests that this compound may possess activity at the kappa-opioid receptor.

In comparison, morphine is primarily a mu-opioid receptor agonist, although it can also bind to kappa and delta receptors in vitro painphysicianjournal.comnih.gov. Fentanyl is a highly efficacious mu-opioid receptor agonist nih.gov. Buprenorphine is characterized as a partial agonist at the mu-opioid receptor and a weak antagonist at the kappa-opioid receptor painphysicianjournal.comthermofisher.commims.comnih.gov. Naloxone has a high affinity for mu-opioid receptors, where it acts as an inverse agonist nih.gov. It is a non-selective opioid antagonist, blocking mu, kappa, and delta receptors nih.gov.

The differential selectivity of this compound, particularly its potential interaction with kappa-opioid receptors as suggested by its benzomorphan structure, distinguishes it from primarily mu-selective agonists like morphine and fentanyl. Kappa-opioid receptor agonists are known to produce effects distinct from mu-opioid agonists, including analgesia, but also potential dysphoria and diuresis wikidoc.org.

Differential Signaling Pathways Activated by Various Opioids

Opioid receptors, upon activation by agonists, primarily couple to G proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels nih.gov. However, opioids can also engage other intracellular signaling pathways, such as the β-arrestin pathway nih.gov. The concept of "differential signaling" or "biased agonism" describes the ability of some ligands to selectively activate or block certain downstream signaling pathways while having different effects on others nih.govresed.esisciii.es. This differential engagement of signaling pathways is thought to contribute to the varied therapeutic and adverse effects of different opioids nih.govisciii.es.

Conventional mu-opioid receptor agonists like morphine non-selectively activate both G protein and β-arrestin pathways nih.govisciii.es. Activation of the G protein pathway is generally associated with analgesia, while β-arrestin recruitment has been implicated in some opioid-related adverse effects, such as respiratory depression and constipation nih.govnih.govisciii.es.

While specific data on the differential signaling profile of this compound was not found in the provided search results, research in opioid pharmacology is actively exploring compounds that exhibit biased agonism to potentially achieve desired effects with reduced side effects nih.govresed.esisciii.es. Understanding the specific signaling pathways activated by this compound would be crucial for fully characterizing its pharmacological profile and comparing it to opioids with known signaling biases.

Comparative Pharmacokinetic Profiles in Animal Models

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body oncodesign-services.com. Preclinical pharmacokinetic studies in animal models are vital for predicting drug behavior in humans and informing drug development biotechfarm.co.ilnih.govnih.gov.

Differences in Metabolic Pathways and Excretion Rates (e.g., vs. other benzomorphans)

The metabolic pathways and excretion rates of a drug significantly influence its duration of action and potential for drug-drug interactions. Opioids undergo various metabolic transformations, primarily in the liver, often mediated by cytochrome P450 enzymes, and are subsequently excreted via urine or feces nih.govmims.commdpi.com.

For instance, fentanyl is rapidly and extensively metabolized in the liver by CYP3A4 mims.com. Morphine undergoes metabolism, including glucuronidation, with metabolites excreted in the urine nih.gov. Buprenorphine is metabolized in the liver by CYP3A4 to norbuprenorphine (B1208861) and also undergoes glucuronidation mims.com. Naloxone is metabolized in the liver via glucuronide conjugation mims.com.

This compound belongs to the benzomorphan class of compounds wikipedia.org. While the specific metabolic pathways and excretion rates of this compound were not detailed in the search results, other benzomorphans have been studied pharmacokinetically. Comparing the ADME profiles of this compound to other benzomorphans would involve examining similarities and differences in how these structurally related compounds are processed and eliminated by the body in animal models. These comparisons can help predict potential metabolic liabilities or unique pharmacokinetic characteristics of this compound. Preclinical pharmacokinetic studies in animal models like rats are commonly used to gain insights into excretion patterns biotechfarm.co.ilnih.gov.

Future Directions in Moxazocine Academic Research

Elucidating Novel Molecular Mechanisms and Target Interactions

While Moxazocine is known to be a kappa-opioid receptor (KOR) agonist, the precise molecular details of its interaction and the subsequent signaling cascades are not fully understood. Future research must focus on dissecting these mechanisms to build a comprehensive picture of its pharmacological profile. A primary goal is to characterize the potential for "biased agonism," a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment). frontiersin.org This is critical because G protein pathways are often associated with therapeutic effects like analgesia, while β-arrestin pathways have been linked to adverse effects and receptor desensitization. mdpi.com

Advanced in vitro assays will be central to this effort. Bioluminescence Resonance Energy Transfer (BRET) assays, for example, can directly measure the interaction between the KOR and specific signaling proteins like G proteins and β-arrestin 2 in real-time. frontiersin.org By applying such assays to this compound, researchers can quantify its bias factor relative to endogenous ligands or other synthetic KOR agonists. frontiersin.org

Furthermore, quantitative phosphoproteomics offers an unbiased, systems-level approach to map the downstream signaling events following KOR activation by this compound. nih.gov A previous study on two other KOR agonists identified significant changes in 305 phosphosites, revealing the activation of 18 potential kinases, including p21-activated kinase (PAK1/2), which is involved in cytoskeletal reorganization. nih.gov A similar study on this compound could uncover novel signaling nodes and pathways, providing a detailed "fingerprint" of its cellular effects and potentially identifying new biomarkers or therapeutic targets.

| Ligand | Assay | Potency (pEC₅₀) | Efficacy (% of Dynorphin A) |

|---|---|---|---|

| Dynorphin A (Endogenous Agonist) | KOR-G Protein Interaction | 8.21 | 100% |

| KOR-β-Arrestin 2 Interaction | 7.74 | 100% | |

| U-69,593 (Synthetic Agonist) | KOR-G Protein Interaction | 8.52 | ~100% |

| KOR-β-Arrestin 2 Interaction | 6.72 | ~100% | |

| Norbinaltorphimine (Antagonist) | KOR-G Protein Interaction | Inverse Agonist | N/A |

| KOR-β-Arrestin 2 Interaction | Antagonist | N/A |

Exploration of Advanced Synthetic Methodologies for Analogues

The benzomorphan (B1203429) scaffold is a versatile template for developing opioid receptor modulators. nih.gov Historically, the synthesis of benzomorphan analogues has relied on multi-step classical routes. researchgate.netnih.gov However, future research should leverage advanced synthetic methodologies to efficiently generate diverse libraries of this compound analogues for structure-activity relationship (SAR) studies. The goal of such synthetic exploration would be to create derivatives with improved properties, such as enhanced receptor selectivity, optimized biased agonism, or altered pharmacokinetic profiles.

Modern organic synthesis techniques, including combinatorial chemistry coupled with high-throughput screening, can accelerate the discovery process. Methodologies like intramolecular Buchwald-Hartwig cyclization and novel acid-catalyzed aldol (B89426) condensation routes have already been applied to create new benzomorphan derivatives and could be adapted for this compound. rsc.orgacs.org The strategic modification of key functional groups, particularly the N-substituent and the phenolic hydroxyl group, has been shown to be critical in determining the functional activity of benzomorphan compounds at opioid receptors. nih.gov

Future synthetic programs could explore a wide range of modifications to the this compound core. This includes altering the size and stereochemistry of the rings, introducing different substituents on the aromatic ring, and varying the nature of the nitrogen substituent. These efforts will produce novel chemical entities whose pharmacological properties can then be systematically evaluated, leading to a deeper understanding of the benzomorphan pharmacophore.

| Synthetic Strategy | Description | Potential Application for this compound Analogues |

|---|---|---|

| Grewe Cyclization | Acid-catalyzed cyclization of N-benzyl-octahydroisoquinolines. A classical method for constructing the morphinan (B1239233) core. | Establishing the core benzomorphan ring system for subsequent modification. |

| Intramolecular Aldol Condensation | An efficient, stereospecific cyclization to form key bicyclo[3.3.1]nonane intermediates. rsc.org | Creating novel ring-fused analogues of this compound with defined stereochemistry. |

| Lewis Acid Promoted Lithiation | A key step for the α-deprotonation and subsequent electrophilic substitution of tetrahydropyridine (B1245486) intermediates. researchgate.net | Introducing diverse substituents at specific positions of the heterocyclic ring. |

| Buchwald-Hartwig Cyclization | A palladium-catalyzed cross-coupling reaction used for intramolecular C-N bond formation to form the heterocyclic ring. acs.org | A modern, efficient method for constructing the core structure under milder conditions. |

Application of Omics Technologies (e.g., Proteomics) in Preclinical Studies

Omics technologies, which provide a global analysis of biological molecules like proteins (proteomics) and metabolites (metabolomics), offer a powerful, unbiased approach to understanding the full spectrum of a drug's effects. nih.gov Future preclinical studies of this compound should incorporate these technologies to move beyond single-receptor effects and map the compound's impact on complex cellular networks.

Proteomics, particularly quantitative phosphoproteomics, can identify proteins whose phosphorylation state changes upon this compound treatment, thereby mapping the activation or inhibition of specific signaling pathways. nih.gov This approach can validate expected pathways (e.g., those downstream of KOR) and uncover unexpected off-target effects or novel signaling connections. Integrating multi-omics datasets from preclinical models treated with this compound can reveal dysregulated biological pathways and identify candidate genes or proteins that mediate its therapeutic or adverse effects. medrxiv.org Such studies have been proposed and are underway for opioid addiction more broadly, aiming to identify actionable targets for new treatments. rti.orgnih.gov Applying this strategy to a specific compound like this compound would provide high-resolution mechanistic insights.

Metabolomics can complement these studies by identifying changes in the cellular metabolic profile, offering clues about the functional consequences of altered protein activity. Together, these omics approaches can help build comprehensive systems-level models of this compound's action, identify biomarkers for drug response, and generate new hypotheses for its therapeutic application.

Development of Advanced In Vitro and Ex Vivo Models for Pharmacological Studies

A significant challenge in drug development is the translation of findings from preclinical models to humans. nih.gov Traditional in vitro assays using immortalized cell lines or in vivo animal models often fail to predict human responses accurately. dtic.milmdpi.com The future of this compound pharmacology lies in the adoption of advanced, human-relevant in vitro and ex vivo models.

Microphysiological systems (MPS), also known as "organ-on-a-chip" or "human-on-a-chip" technology, are at the forefront of this evolution. nih.gov These devices use human cells, often derived from induced pluripotent stem cells (iPSCs), to create functional, three-dimensional micro-tissues that mimic the physiology of human organs. fiercebiotech.com For opioid research, multi-organ chips have been developed that include liver, heart, kidney, and neuronal cells to simultaneously assess a drug's efficacy and its potential toxicity on different organ systems. hesperosinc.comyoutube.com Specifically, these models can incorporate the pre-Bötzinger complex neurons that regulate breathing, allowing for the in vitro study of opioid-induced respiratory depression—a critical side effect. nih.govhesperosinc.com

Utilizing these validated human-on-a-chip platforms for this compound would enable a more accurate preclinical assessment of its therapeutic window. Researchers could investigate its effects on human neurons for efficacy while simultaneously monitoring for cardiac or liver toxicity, providing integrated data that is more predictive of clinical outcomes. hesperosinc.com Furthermore, ex vivo models using fresh human tissue explants could provide valuable data on how this compound interacts with a complex, intact tissue microenvironment.

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| Traditional In Vitro (e.g., Guinea Pig Ileum) | Isolated animal tissues used to measure opioid-induced inhibition of muscle contraction. nih.gov | Well-established, good for initial screening of opioid activity. | Interspecies differences in receptors, lacks systemic context, low throughput. dtic.mil |

| Animal Models (e.g., Rodent) | In vivo testing in animals to measure analgesia and side effects. | Provides systemic physiological context. | Poorly predictive of human toxicity and efficacy, ethical considerations. nih.gov |

| Advanced In Vitro (Organ-on-a-Chip) | Microfluidic devices with 3D cultures of human cells (iPSCs) mimicking organ function. nih.gov | Human-relevant physiology, multi-organ interaction, potential for personalization. | Technically complex, still maturing, may not capture all chronic effects. |

Integration of Computational and Experimental Approaches for Predictive Modeling

The integration of computational modeling with experimental research creates a powerful synergistic loop for drug discovery and development. mdpi.com For this compound, this approach can guide the synthesis of new analogues, explain experimental observations at a molecular level, and build predictive models of its pharmacokinetic and pharmacodynamic (PK/PD) properties.

Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction between this compound analogues and the three-dimensional structure of the KOR. researchgate.netupc.edumdpi.com These in silico techniques can predict binding affinities and identify key atomic interactions, helping to rationalize SAR data and guide the design of new compounds with desired binding profiles. frontiersin.org

Furthermore, the development of machine learning (ML) and deep learning (DL) models represents a promising future direction. nih.gov By training algorithms on large datasets of known opioid receptor ligands and their activities, it is possible to build quantitative structure-activity relationship (QSAR) models that can predict the binding activity of novel this compound analogues before they are synthesized. ebm-journal.org These predictive models can be used to virtually screen large chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This integration of in silico prediction and experimental validation will significantly accelerate the research and development cycle for novel therapeutics derived from the this compound scaffold. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Moxazocine, and what experimental methodologies are used to identify them?

- Methodological Answer : Target identification involves receptor binding assays (e.g., radioligand displacement studies) and gene expression profiling to assess interactions with opioid receptors or other neural pathways. Experimental protocols should include control groups, dose-response curves, and validation using knockout models or competitive antagonists. Detailed characterization requires adherence to standardized reporting guidelines for reproducibility, such as documenting purity, solvent systems, and statistical thresholds for significance .

Q. What in vitro models are most suitable for evaluating this compound’s efficacy and toxicity in early-stage research?

- Methodological Answer : Cell-based assays (e.g., neuronal cell lines or primary cultures) are prioritized for mechanistic studies. Toxicity screening should use MTT assays or lactate dehydrogenase (LDH) release tests to quantify cell viability. Experimental design must account for confounding variables like solvent effects (e.g., DMSO concentration) and include triplicate measurements to ensure statistical robustness. Refer to standardized protocols for cell culture conditions and data normalization .

Advanced Research Questions